2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid
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Overview
Description
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol It is known for its unique structure, which includes a dimethyl(oxo)-lambda6-sulfanylidene group attached to an amino benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid typically involves the reaction of dimethyl sulfoxide (DMSO) with an appropriate amine and benzoic acid derivative. The reaction conditions often include the use of a catalyst, such as p-toluenesulfonic acid, and a solvent like toluene . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various substituted amino benzoic acid derivatives .
Scientific Research Applications
2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid include:
This compound derivatives: Compounds with similar structures but different substituents on the benzoic acid moiety.
Sulfoxides and sulfones: Compounds with similar sulfur-containing functional groups.
Amino benzoic acids: Compounds with similar amino and carboxylic acid functional groups
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-14(2,13)10-8-6-4-3-5-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVZRQZUAYCBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC=CC=C1C(=O)O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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